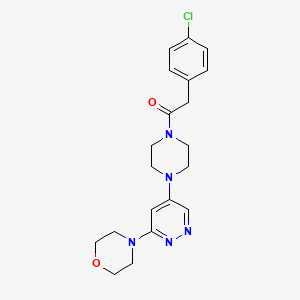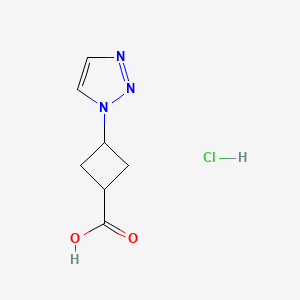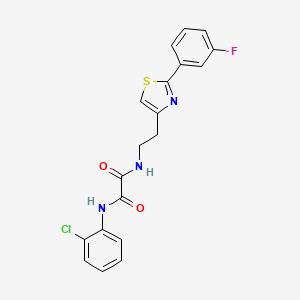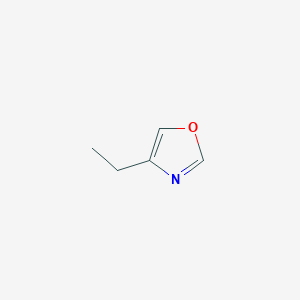
2-p-Tolylethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
PTESC is often used in the synthesis of various compounds. For instance, it has been used in the protection of carboxylic acid functional groups, which are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction . Another study reported the reactions of p-toluenesulfonyl chloride with sodium cyanide .
Molecular Structure Analysis
The molecular structure of PTESC is represented by the formula C9H11ClO2S. The InChI representation is InChI=1S/C9H11ClO2S/c1-8-2-4-9 (5-3-8)6-7-13 (10,11)12/h2-5H,6-7H2,1H3 and the Canonical SMILES representation is CC1=CC=C (C=C1)CCS (=O) (=O)Cl .
Chemical Reactions Analysis
PTESC is involved in various chemical reactions. For example, it has been used in the synthesis of O-benzyl-l-amino acids . It has also been used in the conversion of piperazinyl ethanols into chlorides via a classical O-tosylation protocol .
Aplicaciones Científicas De Investigación
Synthesis of Nitrogen-Containing Compounds
The 2-trimethylsilylethanesulfonyl (or SES) protecting group, closely related to the tosyl (Ts) group like 2-p-Tolylethanesulfonyl chloride, shows significance in the synthesis of nitrogen-containing five-membered rings. This group has been utilized in the preparation of pyrrolines and pyrrolidines, where the SES-protected pyrrolines are hydrogenated to yield pyrrolidines with high diastereoselectivity. This highlights its role in producing complex nitrogen-containing structures (Declerck et al., 2007).
Cross-Coupling Reactions in Organic Synthesis
This compound and similar compounds are pivotal in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of arylmethane and alkene sulfonyl chlorides with boronic acids, demonstrating the utility of these compounds in forming carbon-carbon bonds. This method is significant for advancing synthetic strategies in medicinal chemistry and material sciences (Dubbaka & Vogel, 2004).
Electrophilic Reaction Studies
In the study of electrophilic reactions, compounds like p-Tolylsulfonyldiazomethane, which are structurally similar to this compound, react with sulfuryl chloride and various ethers. This forms α-alkoxy-α-chloro-sulfones and α-alkoxy-α-chloroacetates, providing insights into the ionic mechanisms of these reactions (Middelbos et al., 2010).
Environmental Cleanup Applications
In the field of environmental cleanup, the use of this compound-related compounds has been explored. For instance, molybdenum disulfide nanosheets with widened interlayer spacing have been studied for their potential in mercury capture and removal in aquatic systems. This application highlights the role of sulfonyl chloride derivatives in environmental remediation (Ai et al., 2016).
Enzyme Inhibition Studies
In the realm of biochemistry, copper(II) sulfonamide complexes, which could be synthesized using this compound derivatives, have been studied for their enzyme inhibition activities. These complexes have been shown to inhibit carbonic anhydrase I, an enzyme relevant in various physiological processes (Uzun et al., 2021).
Mecanismo De Acción
Target of Action
2-p-Tolylethanesulfonyl chloride is a chemical compound that primarily targets hydroxyl groups in organic compounds . It is commonly used to convert these poor leaving groups (OH) into good leaving groups (OTs), thereby activating the hydroxyl compound .
Mode of Action
The interaction of this compound with its targets involves the conversion of hydroxyl groups into tosylate groups . This conversion enhances the reactivity of the hydroxyl compound, enabling chemists to prepare a wide range of functional groups from the hydroxyl compound .
Biochemical Pathways
It is known that the compound plays a crucial role in organic synthesis, particularly in reactions involving the conversion of hydroxyl groups into tosylate groups . This conversion can affect various biochemical pathways by enabling the formation of a wide range of functional groups.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of the reactivity of hydroxyl compounds. By converting hydroxyl groups into tosylate groups, this compound allows for the preparation of a wide range of functional groups from the hydroxyl compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemical reagents, the pH of the solution, and the temperature of the reaction . .
Análisis Bioquímico
Biochemical Properties
2-p-Tolylethanesulfonyl chloride plays a significant role in biochemical reactions. It is primarily used to transform an alcohol group into a sulfonic ester, creating what is termed an organic tosylate . This transformation is crucial in the preparation of various biomolecules, including enzymes and proteins, enhancing their reactivity and functionality .
Cellular Effects
The cellular effects of this compound are primarily related to its role in biochemical reactions. By converting alcohols into alkyl tosylates, it influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of alcohols into alkyl tosylates . This process involves the replacement of the hydroxy group in the alcohol molecule with a tosyl group, resulting in the formation of a more reactive compound . This transformation can lead to changes in gene expression and enzyme activity, influencing various biochemical processes .
Metabolic Pathways
This compound is involved in the metabolic pathway that transforms alcohols into alkyl tosylates . This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels
Propiedades
IUPAC Name |
2-(4-methylphenyl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAWSFTMGXQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88106-95-0 |
Source


|
| Record name | 88106-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)
![2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2603226.png)



![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2603231.png)
![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)


![2-Chloro-N-methyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]propanamide](/img/structure/B2603241.png)

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2603244.png)
![N-(3-acetamidophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2603245.png)
